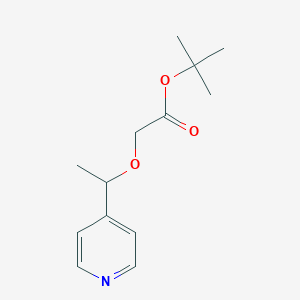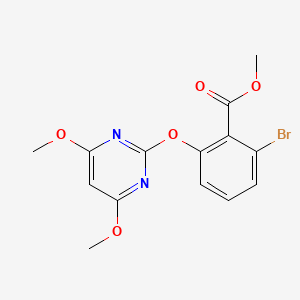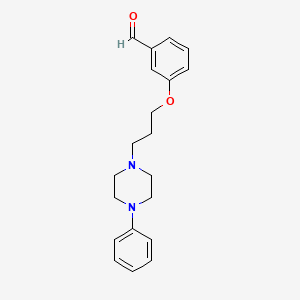
Benzaldehyde, 3-(3-(4-phenyl-1-piperazinyl)propoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzaldehyde, 3-(3-(4-phenyl-1-piperazinyl)propoxy)- is a complex organic compound with the molecular formula C20H24N2O2. This compound features a benzaldehyde moiety linked to a piperazine ring through a propoxy chain. It is known for its applications in various fields, including medicinal chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 3-(3-(4-phenyl-1-piperazinyl)propoxy)- typically involves the reaction of 4-phenylpiperazine with 3-chloropropoxybenzaldehyde under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with a base like potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to ensure efficiency and consistency in production.
Analyse Des Réactions Chimiques
Types of Reactions
Benzaldehyde, 3-(3-(4-phenyl-1-piperazinyl)propoxy)- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles like alkyl halides in the presence of a base.
Major Products Formed
Oxidation: 3-(3-(4-phenyl-1-piperazinyl)propoxy)benzoic acid.
Reduction: 3-(3-(4-phenyl-1-piperazinyl)propoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Benzaldehyde, 3-(3-(4-phenyl-1-piperazinyl)propoxy)- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzaldehyde, 3-(3-(4-phenyl-1-piperazinyl)propoxy)- involves its interaction with various molecular targets. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The compound may also interact with enzymes involved in oxidative stress pathways, contributing to its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzaldehyde, 4-(3-(4-phenyl-1-piperazinyl)propoxy)-
- Benzaldehyde, 3-[4-(phenylmethyl)-1-piperazinyl]-
Uniqueness
Benzaldehyde, 3-(3-(4-phenyl-1-piperazinyl)propoxy)- is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of the piperazine ring linked through a propoxy chain to the benzaldehyde moiety allows for unique interactions with biological targets, making it a valuable compound in medicinal chemistry .
Propriétés
Numéro CAS |
84344-47-8 |
|---|---|
Formule moléculaire |
C20H24N2O2 |
Poids moléculaire |
324.4 g/mol |
Nom IUPAC |
3-[3-(4-phenylpiperazin-1-yl)propoxy]benzaldehyde |
InChI |
InChI=1S/C20H24N2O2/c23-17-18-6-4-9-20(16-18)24-15-5-10-21-11-13-22(14-12-21)19-7-2-1-3-8-19/h1-4,6-9,16-17H,5,10-15H2 |
Clé InChI |
HOGGVOXUHXADJC-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CCCOC2=CC=CC(=C2)C=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(furan-2-yl)-N-phenylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13874735.png)
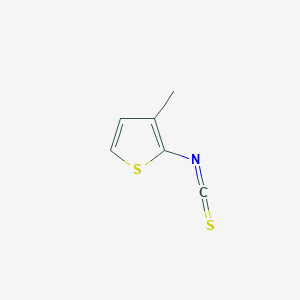
![phenyl N-[4-(1,3-thiazol-2-yl)phenyl]carbamate](/img/structure/B13874763.png)
![6-phenyl-Imidazo[1,2-a]pyrimidine](/img/structure/B13874772.png)

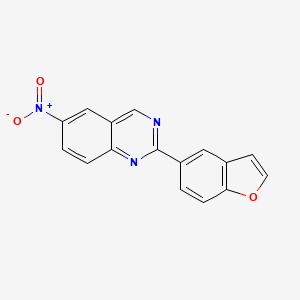
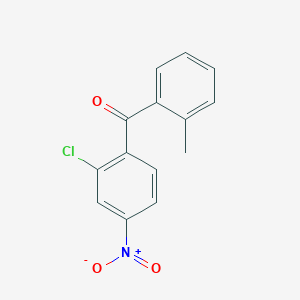



![Methyl thieno[2,3-b]furan-5-carboxylate](/img/structure/B13874799.png)

